N-[3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]-2-pyrazol-1-ylpropanamide
Description
N-[3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]-2-pyrazol-1-ylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, an oxolane ring, and a pyrazole moiety, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-[3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]-2-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-16(26-10-3-9-22-26)21(27)24-19-5-2-4-18(14-19)23-17-6-11-25(12-7-17)20-8-13-28-15-20/h2-5,9-10,14,16-17,20,23H,6-8,11-13,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDIGEDHUXKTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC2CCN(CC2)C3CCOC3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]-2-pyrazol-1-ylpropanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.
Introduction of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction, where a halogenated oxolane reacts with the piperidine derivative.
Attachment of the Pyrazole Moiety: The pyrazole ring is typically formed through a condensation reaction between a hydrazine derivative and a 1,3-diketone, followed by coupling with the piperidine-oxolane intermediate.
Final Coupling Step: The final step involves coupling the pyrazole intermediate with a suitable acylating agent to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]-2-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a therapeutic agent for various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]-2-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-1-(oxolan-3-yl)piperidin-4-amine
- **3-bromo-N-[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethyl]benzamide
Uniqueness
N-[3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]-2-pyrazol-1-ylpropanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
